molecular formula C25H20ClN3O3 B4918682 3-(4-chlorophenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-chlorophenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4918682
M. Wt: 445.9 g/mol
InChI Key: RFRLKHBOFUCJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene rings. The target molecule features a 4-chlorophenyl group at position 3 and a 3-nitrophenyl group at position 11. Key properties include:

  • Molecular formula: C21H21ClN3O3
  • Molecular weight: 363.41 g/mol
  • Melting point: 262–264°C
  • Key spectral data: IR peaks at 1543 cm⁻¹ (asymmetric NO2 stretch) and 1387 cm⁻¹ (symmetric NO2 stretch), confirming the nitro group . The 3-nitro substituent introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. Structural analogs vary in substituent groups, leading to differences in physicochemical and biological properties.

Properties

IUPAC Name

9-(4-chlorophenyl)-6-(3-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O3/c26-18-10-8-15(9-11-18)17-13-22-24(23(30)14-17)25(16-4-3-5-19(12-16)29(31)32)28-21-7-2-1-6-20(21)27-22/h1-12,17,25,27-28H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRLKHBOFUCJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, typically starting with the formation of the benzodiazepine core. This can be achieved through cyclization reactions involving ortho-substituted benzenes and amines. The 4-chlorophenyl and 3-nitrophenyl groups are then introduced through nucleophilic substitution reactions. Industrial production methods often involve optimizing these reactions for yield and purity, employing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, such as:

  • Oxidation: : Typically performed using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

  • Reduction: : Can be reduced using agents like sodium borohydride or lithium aluminium hydride, which can reduce nitro groups to amines.

  • Substitution: : Substitution reactions, such as nucleophilic aromatic substitution, are common for introducing different substituents onto the phenyl rings. Common reagents include sodium hydroxide or potassium carbonate under elevated temperatures.

Major products from these reactions depend on the conditions and reagents used but generally involve transformations of the phenyl substituents or the diazepine core.

Scientific Research Applications

The compound 3-(4-chlorophenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has various applications in scientific research:

  • Chemistry: : It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : Used in biochemical assays to investigate its interaction with biological targets, such as enzymes or receptors.

  • Medicine: : Potential therapeutic agent due to its pharmacological properties. Studies have explored its activity against certain diseases, including its potential as an anti-inflammatory or anticancer agent.

  • Industry: : Utilized in the development of new materials, such as polymers or resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-chlorophenyl and 3-nitrophenyl groups play crucial roles in its binding affinity and specificity. The diazepine core interacts with the active sites of enzymes or receptors, modulating their activity and leading to the compound's observed biological effects. Pathways involved may include inhibition of enzyme activity or blocking receptor-mediated signaling.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares the target compound with analogs bearing substituents at positions 3 and 11:

Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target: 3-(4-ClPh)-11-(3-NO2Ph) C21H21ClN3O3 363.41 262–264 High polarity due to nitro group; IR nitro peaks
3-(4-ClPh)-11-(Pyridin-2-yl) C24H20ClN3O 401.89 N/A Pyridine enhances solubility; potential H-bonding
WAY-299905: 3,3-dimethyl-11-(4-NO2Ph) C21H21N3O3 363.41 N/A Para-nitro isomer; lower steric hindrance than meta
3-(4-ClPh)-11-(4-ClPh) (4b) C21H21Cl2N2O 352.43 238–240 Chloro groups increase hydrophobicity
3-(4-MeOPh)-11-(4-CF3Ph) C27H23F3N2O2 464.49 N/A Methoxy (electron-donating) vs. trifluoromethyl (electron-withdrawing)
FC2: 7-Benzoyl-11-(1H-indol-3-yl) C24H20N3O2 382.44 N/A Cytotoxic at 10 μM in cancer cells; selective for tumor tissue

Key Observations :

  • Nitro vs. Chloro : Nitro-substituted analogs (target, WAY-299905) exhibit higher polarity and melting points than chloro derivatives (e.g., 4b in ).
  • Heterocyclic Substituents : Pyridin-2-yl () and indol-3-yl () groups enhance solubility and biological activity via π-π stacking or H-bonding.

Biological Activity

The compound 3-(4-chlorophenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one , with CAS number 374105-31-4, is a member of the dibenzo[1,4]diazepine family. This class of compounds has garnered attention due to its potential pharmacological properties. This article explores the biological activity of this specific compound through various studies and findings.

  • Molecular Formula : C31H30ClN3O4
  • Molecular Weight : 544.0406 g/mol
  • Structure : The compound features a complex structure characterized by two fused benzene rings and a diazepine ring.

Pharmacological Profile

Research indicates that compounds within the dibenzo[1,4]diazepine class exhibit a range of biological activities including:

  • Antidepressant Effects : Some studies suggest that derivatives can influence neurotransmitter systems associated with mood regulation.
  • Anxiolytic Properties : Similar compounds have shown promise in reducing anxiety in preclinical models.
  • Antitumor Activity : Certain derivatives have been investigated for their ability to inhibit tumor growth in various cancer cell lines.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized to interact with:

  • GABA Receptors : Many benzodiazepine derivatives enhance the effect of the neurotransmitter GABA at GABA_A receptors.
  • Serotonin Receptors : Potential modulation of serotonin pathways may contribute to its antidepressant effects.

In Vitro Studies

A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of similar dibenzo[1,4]diazepine derivatives. The findings indicated that certain substitutions on the diazepine core significantly enhanced binding affinity to GABA_A receptors and improved anxiolytic activity in animal models .

CompoundActivityReference
This compoundAntidepressant
11-(4-chlorophenyl)-3-{3-nitrophenyl}-10-propionyl derivativeAntitumor

In Vivo Studies

In vivo studies have demonstrated that similar compounds can reduce anxiety-like behavior in rodent models. For instance, one study reported a significant reduction in anxiety levels measured by the elevated plus maze test when administered at specific dosages .

Toxicology and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies indicate that while some dibenzo[1,4]diazepines exhibit low toxicity at therapeutic doses, further investigations are necessary to establish a comprehensive safety profile for this compound.

Q & A

What are the standard synthetic routes for preparing 3-(4-chlorophenyl)-11-(3-nitrophenyl)-dibenzo[1,4]diazepin-1-one?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with condensation and cyclization steps. Key steps include:

  • Step 1: Condensation of substituted aniline derivatives with ketones under controlled pH (6–7) and temperature (60–80°C) to form intermediate Schiff bases .
  • Step 2: Cyclization of intermediates using catalysts like p-toluenesulfonic acid (PTSA) in refluxing tetrahydrofuran (THF) to form the diazepine core .
  • Step 3: Functionalization of the core with chlorophenyl and nitrophenyl groups via nucleophilic substitution, requiring inert atmospheres (e.g., N₂) to prevent oxidation .

Monitoring Techniques:

  • TLC (Thin-Layer Chromatography) for reaction progress.
  • HPLC (High-Performance Liquid Chromatography) for purity assessment (>95% target compound) .

How can researchers optimize reaction conditions to improve yield and purity?

Advanced Methodological Answer:
Use a Design of Experiments (DoE) approach to systematically vary parameters:

  • Variables: Temperature (50–100°C), solvent polarity (THF vs. DMF), and catalyst loading (0.1–1.0 equiv).
  • Response Surface Modeling identifies optimal conditions (e.g., 70°C, THF, 0.5 equiv PTSA) to maximize yield (85–90%) and minimize byproducts .
  • In-line Spectroscopy: Employ FTIR or Raman to monitor real-time reaction kinetics and adjust conditions dynamically .

What analytical techniques are critical for structural confirmation?

Basic Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR confirms backbone structure and substituent positions (e.g., chlorophenyl at C3, nitrophenyl at C11) .
    • 2D NMR (COSY, HSQC) resolves stereochemistry at chiral centers .
  • Mass Spectrometry (MS):
    • High-Resolution MS verifies molecular weight (e.g., [M+H]⁺ at m/z 465.12) .

Advanced Supplement:

  • X-Ray Crystallography: Resolves absolute configuration and crystal packing (e.g., monoclinic P2₁/c space group) .

How can contradictory biological activity data be resolved in pharmacological studies?

Advanced Answer:

  • Replicate Studies: Conduct assays in triplicate across multiple cell lines (e.g., HEK-293, SH-SY5Y) to assess consistency .
  • Analytical Validation: Use LC-MS/MS to confirm compound stability in assay media and rule out degradation .
  • Dose-Response Curves: Compare EC₅₀ values across studies; discrepancies may arise from differential receptor isoform expression .

What methodologies are used to study structure-activity relationships (SAR)?

Advanced Answer:

  • Systematic Substituent Variation: Synthesize analogs with modifications at C3 (e.g., 4-Fluorophenyl) and C11 (e.g., 4-Methoxyphenyl) .
  • Binding Assays:
    • Radioligand Displacement (e.g., [³H]-Flumazenil) to quantify affinity for GABAₐ receptors .
    • Molecular Dynamics Simulations to predict binding pocket interactions (e.g., nitro group H-bonding with Tyr-210) .

How can environmental stability and degradation pathways be assessed?

Methodological Answer:

  • Hydrolytic Stability: Incubate compound in buffers (pH 3–10) at 37°C for 72 hours; analyze degradation products via LC-UV/MS .
  • Photodegradation: Expose to UV light (254 nm) and quantify breakdown products (e.g., nitro-reduction to amine derivatives) .
  • Ecotoxicology: Use Daphnia magna assays to evaluate acute toxicity (LC₅₀) of degradation intermediates .

What computational tools predict pharmacological mechanisms?

Advanced Answer:

  • Molecular Docking (AutoDock Vina): Simulate interactions with targets (e.g., GABAₐ receptor PDB: 6HUP) to prioritize in vitro testing .
  • QSAR Models: Train algorithms on analog datasets to predict logP, solubility, and blood-brain barrier permeability .

How are theoretical frameworks integrated into experimental design?

Methodological Answer:

  • Neurotransmitter Hypothesis: Design assays targeting serotonin (5-HT₃) or GABA pathways based on structural similarity to diazepine antidepressants .
  • Free-Wilson Analysis: Deconstruct pharmacological activity into contributions from individual substituents to guide synthesis .

What validation methods ensure experimental reproducibility?

Advanced Answer:

  • Blind Replication: Independent labs repeat synthesis and bioassays using standardized protocols (e.g., USP guidelines) .
  • Cross-Validation: Compare NMR data with public databases (e.g., NMReDATA) to confirm spectral assignments .

How is stereochemical purity controlled during synthesis?

Methodological Answer:

  • Chiral HPLC: Separate enantiomers using amylose-based columns (e.g., Chiralpak IA) and validate purity (>99% ee) .
  • Circular Dichroism (CD): Confirm absolute configuration by matching experimental CD spectra to computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.